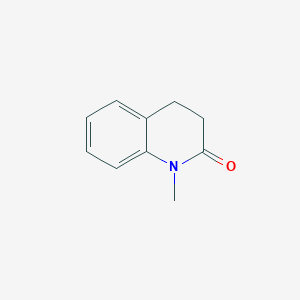

1-Methyl-3,4-dihydroquinolin-2(1H)-one

Overview

Description

1-Methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position and a carbonyl group at the second position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Another method involves the Pictet-Spengler reaction, where N-methyltryptamine reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring system. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale production of this compound with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-methyl-3,4-dihydroquinolin-2-ol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline-2,3-dione derivatives.

Reduction: 1-Methyl-3,4-dihydroquinolin-2-ol.

Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

1-Methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of malaria, tuberculosis, and neurodegenerative diseases.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydroquinolin-2(1H)-one varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

1-Methyl-3,4-dihydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound, which lacks the methyl and carbonyl groups.

2-Methylquinoline: Similar structure but with a methyl group at the second position instead of the first.

3,4-Dihydroquinolin-2(1H)-one: Lacks the methyl group at the first position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its potential therapeutic applications and mechanisms of action.

1. Antioxidant Activity

Research indicates that derivatives of 3,4-dihydroquinolinones exhibit notable antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems . The mechanism often involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.

2. Anticholinesterase Activity

The compound has been evaluated for its potential as an anticholinesterase agent, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that certain derivatives showed significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), with IC50 values indicating potent inhibition . For example, one derivative exhibited an IC50 of 0.28 µM against AChE, highlighting its potential as a dual-target inhibitor.

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Various studies have reported that it exhibits activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

4. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of histone demethylases . The ability to inhibit specific enzymes related to tumor progression makes it a candidate for further investigation in cancer therapy.

Case Study 1: Alzheimer's Disease Model

In a study focused on Alzheimer's disease models, derivatives of this compound were synthesized and evaluated for their ability to inhibit AChE and MAO-B. The most promising compound demonstrated significant neuroprotective effects and was able to cross the blood-brain barrier (BBB), making it a potential lead for further development in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Research Findings Summary Table

| Biological Activity | Mechanism | Notable Findings |

|---|---|---|

| Antioxidant | Scavenging ROS | Effective in reducing oxidative stress |

| Anticholinesterase | Inhibition of AChE/MAO | IC50 values as low as 0.28 µM |

| Antimicrobial | Disruption of cell membranes | Effective against S. aureus and E. coli |

| Antitumor | Induction of apoptosis | Modulates apoptotic pathways |

Properties

IUPAC Name |

1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDNENMVSPDQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341889 | |

| Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-72-2 | |

| Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical transformation involving 1-Methyl-3,4-dihydroquinolin-2(1H)-one described in the research?

A1: The research describes a synthetic route using this compound as a starting material. The process involves treating the magnesium enolate of this compound with various nitriles. This reaction forms vinylogous urea derivatives. Subsequent N-acetylation with acetic anhydride/pyridine and double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene yields the final 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives [, ].

Q2: Why is this synthetic route significant?

A2: This method provides a convenient and efficient way to synthesize 3-(1-Aminoalkyl)quinolin-2(1H)-one derivatives [, ]. These derivatives are interesting due to their potential biological activity and potential applications in medicinal chemistry. The described synthesis offers a new route to these potentially valuable compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.